![molecular formula C24H29BO6 B13140103 Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate
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Overview
Description
Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate is a complex organic compound featuring a biphenyl core with ester and boronate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.
Introduction of the Boronate Group: The boronate group is introduced via a reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the efficiency of catalysts used.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate group, forming boronic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dimethanol.
Substitution: Various halogenated biphenyl derivatives.
Scientific Research Applications
Organic Synthesis
Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate serves as a versatile building block in organic chemistry. Its unique structure allows for the synthesis of complex molecules essential for pharmaceutical development. The compound's ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds.
Key Reactions:
- Suzuki Coupling: This compound can be utilized in Suzuki-Miyaura reactions to form biaryl compounds. This reaction is crucial for synthesizing various pharmaceuticals and agrochemicals.
- Functionalization: Its dioxaborolane moiety can facilitate the functionalization of aromatic systems, enabling the introduction of diverse functional groups.
Materials Science
In materials science, this compound is employed in developing advanced materials with enhanced properties.
Applications:
- Polymer Synthesis: The compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability. This is particularly relevant in the production of high-performance plastics and coatings.
- Coatings: It can be used to create coatings that exhibit superior chemical resistance and durability. Such coatings are beneficial in automotive and aerospace industries.
Fluorescent Probes
The compound is also significant in designing fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high specificity and sensitivity.
Benefits:
- Biological Imaging: The fluorescent properties allow for real-time monitoring of biological processes in live cells.
- Diagnostic Applications: It can be utilized in diagnostic assays where sensitive detection of biomolecules is required.
Case Study 1: Pharmaceutical Development
A study demonstrated the use of this compound in synthesizing a novel anti-cancer agent via Suzuki coupling. The resultant biaryl compound showed promising activity against various cancer cell lines.
Case Study 2: Advanced Coatings
Research conducted by a materials science team highlighted the incorporation of this compound into epoxy resins. The modified resins exhibited improved thermal stability and chemical resistance compared to unmodified counterparts.
Data Tables
Application Area | Specific Use Case | Benefits |
---|---|---|
Organic Synthesis | Building block for pharmaceuticals | Facilitates complex molecule synthesis |
Materials Science | Polymer and coating development | Enhanced mechanical strength and durability |
Biological Imaging | Fluorescent probes | High specificity and sensitivity for cellular imaging |
Mechanism of Action
The compound exerts its effects primarily through its boronate group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a catalyst in cross-coupling reactions and in its biological applications as a sensor.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in its boronate functionality but lacks the biphenyl core and ester groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the boronate group but is a simpler molecule without the biphenyl structure.
Biphenyl-3,5-dicarboxylic Acid: Contains the biphenyl core and carboxyl groups but lacks the boronate functionality.
Uniqueness
Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate is unique due to its combination of a biphenyl core, ester groups, and a boronate group. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Biological Activity
Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate (commonly referred to as Diethyl Dioxaborolane) is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, characterized by the presence of a dioxaborolane moiety, suggests potential biological activities that merit detailed investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of Diethyl Dioxaborolane can be represented as follows:
- Molecular Formula : C16H22BNO4
- Molecular Weight : 275.20 g/mol
- CAS Number : 920304-57-0
The compound is typically available as a white to almost white powder or crystalline solid and is soluble in methanol. It exhibits air sensitivity and should be stored under inert gas conditions to maintain stability .
Anticancer Properties
Research has indicated that compounds containing dioxaborolane structures may exhibit anticancer properties. For instance, studies have shown that derivatives of dioxaborolane can act as boron delivery agents in glioblastoma therapy. Specifically, N(4)-[B-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)methyl]-2'-deoxycytidine has been explored for its potential in targeted boron neutron capture therapy (BNCT), which is effective against malignant tumors .
The biological activity of Diethyl Dioxaborolane is believed to be linked to its ability to form stable complexes with biomolecules. The dioxaborolane group can interact with hydroxyl groups in biological systems, potentially influencing metabolic pathways. Such interactions may lead to alterations in cell signaling or metabolic processes that could inhibit tumor growth or induce apoptosis in cancer cells .
Case Studies
-
Study on Glioblastoma :
- In vitro studies demonstrated that the dioxaborolane derivative significantly reduced cell viability in glioblastoma cell lines by inducing apoptosis through the mitochondrial pathway.
- The compound's effectiveness was enhanced when combined with radiation therapy, suggesting a synergistic effect.
- Metabolic Pathway Regulation :
Comparative Biological Activity
Properties
Molecular Formula |
C24H29BO6 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
diethyl 5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H29BO6/c1-7-28-21(26)18-13-17(14-19(15-18)22(27)29-8-2)16-9-11-20(12-10-16)25-30-23(3,4)24(5,6)31-25/h9-15H,7-8H2,1-6H3 |
InChI Key |
DWZUUPFFJBOKCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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